molecular formula C12H17F9O B8017322 9,9,10,10,11,11,12,12,12-Nonafluorododecan-1-OL CAS No. 133001-14-6

9,9,10,10,11,11,12,12,12-Nonafluorododecan-1-OL

Cat. No. B8017322
CAS RN: 133001-14-6
M. Wt: 348.25 g/mol
InChI Key: DGNNLLZHFZKHFJ-UHFFFAOYSA-N
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Description

9,9,10,10,11,11,12,12,12-Nonafluorododecan-1-OL is a useful research compound. Its molecular formula is C12H17F9O and its molecular weight is 348.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9,9,10,10,11,11,12,12,12-Nonafluorododecan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,9,10,10,11,11,12,12,12-Nonafluorododecan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Fluorinated Compounds : The synthesis of fluorinated compounds like 10-Fluorodecan-9-olide, a monofluorinated analogue of phoracantholide, demonstrates the potential application in creating novel classes of monofluorinated fatty acid derivatives (Sattler & Haufe, 1994).

  • Enzymatic Production of Biopolyesters : Research on the enzymatic synthesis of 1,9-Nonanedioic acid from renewable fatty acids for producing biopolyesters highlights the application in sustainable materials production (Lee et al., 2019).

  • Pheromone Research : Studies on the synthesis of acetates of alcohols with a straight chain of 10–16 carbon atoms for use in pheromone research, specifically for the investigation of attractancy in insects, indicate applications in entomology and pest control (Voerman, Minks, & Houx, 1974).

  • Medical Applications : The synthesis of compounds like 4-Nitroestrone 3-triflate and its conversion to other derivatives for potential use as inhibitors in the treatment of hormone-dependent human mammary cancer highlights its application in medical research (Horwitz et al., 1986).

  • Investigations in Organic Electronics : The synthesis of 9,10-Dihydroacridines for use in OLEDs (Organic Light-Emitting Diodes) illustrates the application in the field of organic electronics and materials science (Wang et al., 2021).

  • Nutritional Studies : Research on different isomers like c9,t11-Conjugated linoleic acid and their effects on metabolic pathways such as oxidative stress, hepatic steatosis, and mitochondrial function, underlines the applications in nutrition and health sciences (Mollica et al., 2014).

properties

IUPAC Name

9,9,10,10,11,11,12,12,12-nonafluorododecan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F9O/c13-9(14,7-5-3-1-2-4-6-8-22)10(15,16)11(17,18)12(19,20)21/h22H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNNLLZHFZKHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCO)CCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F9O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627109
Record name 9,9,10,10,11,11,12,12,12-Nonafluorododecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133001-14-6
Record name 9,9,10,10,11,11,12,12,12-Nonafluorododecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a slurry of 98.0 g of zinc powder in 600 mL of ethanol was added 3.0 g of acetic acid. A solution of the crude 7-iodo-8-(nonafluorobutyl)-1-octanol prepared above in 100 mL of ethanol was added dropwise with stirring over 15 min, and the reaction mixture was heated at 50° C. for 3 hr. The mixture was filtered, and the filtrate was concentrated to 100.0 g of a viscous, light yellow fluid. A 79.6 g portion of this material was stirred with 300 mL of hexanes, and the supernatant was filtered through diatomaceous earth (marketed under the trade designation “CELITE” by Johns-Manville Corporation, Denver, Colo.) and concentrated to give 44.24 g of 8-(nonafluorobutyl)-1-octanol as a clear, colorless oil, which was used without further purification.
Name
7-iodo-8-(nonafluorobutyl)-1-octanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Name
Quantity
98 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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